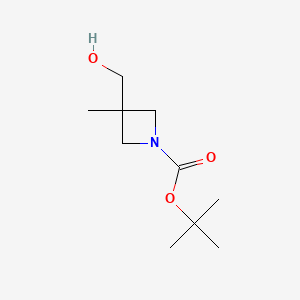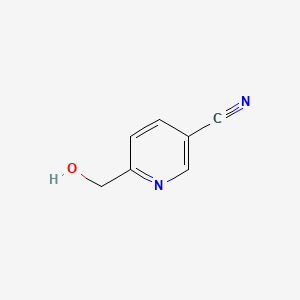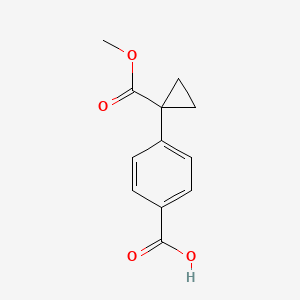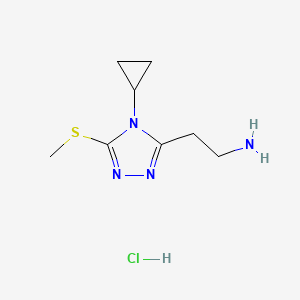
N-Boc-2-(piperidin-3-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-Boc-2-(piperidin-3-yl)glycine” is a chemical compound with the CAS number 1219421-12-1 . It has a molecular weight of 258.31 and a molecular formula of C12H22N2O4 .
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols .Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Boc-2-(piperidin-3-yl)glycine involves the protection of glycine followed by the coupling of Boc-protected 3-piperidinol with the protected glycine derivative.", "Starting Materials": [ "Glycine", "Di-tert-butyl dicarbonate (Boc2O)", "3-Piperidinol", "Hydrochloric acid (HCl)", "Diethyl ether", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Magnesium sulfate (MgSO4)", "Ethyl acetate", "N,N-Diisopropylethylamine (DIPEA)" ], "Reaction": [ { "Step 1": "Protection of Glycine with Di-tert-butyl dicarbonate (Boc2O)" }, { "Step 2": "Coupling of Boc-protected 3-piperidinol with the protected glycine derivative in the presence of DIPEA and HCl" }, { "Step 3": "Deprotection of the Boc group using HCl in ethyl acetate" }, { "Step 4": "Neutralization of the reaction mixture with NaOH and extraction with diethyl ether" }, { "Step 5": "Drying of the organic layer over magnesium sulfate and evaporation of the solvent to obtain the crude product" }, { "Step 6": "Purification of the crude product by column chromatography using ethyl acetate and NaHCO3 as the eluent" }, { "Step 7": "Drying of the purified product to obtain N-Boc-2-(piperidin-3-yl)glycine" } ] } | |
CAS-Nummer |
1219421-12-1 |
Produktname |
N-Boc-2-(piperidin-3-yl)glycine |
Molekularformel |
C12H22N2O4 |
Molekulargewicht |
258.318 |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
YQCHKZLUQNZNET-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)O |
Synonyme |
α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-piperidineacetic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)


![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)
![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)
![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)






